molecular formula C11H10FN B2571286 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314788-16-3

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B2571286
CAS No.: 1314788-16-3
M. Wt: 175.206
InChI Key: DCBABGPXGRTEKW-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10FN It is characterized by the presence of a cyclopropane ring attached to a carbonitrile group and a fluorinated methylphenyl group

Preparation Methods

The synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Nitrile Formation: The carbonitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: This compound can serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. The cyclopropane ring and fluorinated phenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(3-Chloro-2-methylphenyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBABGPXGRTEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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